2-Amino-2-(3-tetrahydrofuranyl)ethanol
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
2-Amino-2-(3-tetrahydrofuranyl)ethanol plays a pivotal role in the synthesis of complex organic molecules due to its unique chemical properties. For instance, it is utilized in the chemoselective reduction of functionalized 5-nitroisoxazoles to yield previously unknown 5-[hydroxy(tetrahydrofuran-2-yl)amino]isoxazoles, demonstrating its significance in introducing tetrahydrofuranyl moiety into reaction products (Averina et al., 2014). This process, optimized for good to excellent yields, highlights its utility in creating novel compounds with potential applications in medicinal chemistry and material science.
Carbon Dioxide Capture
In environmental applications, derivatives of 2-Amino-2-(3-tetrahydrofuranyl)ethanol are explored for carbon dioxide capture, addressing the urgent need for effective and sustainable solutions to mitigate climate change impacts. Novel alcamines ionic liquids based solvents, incorporating derivatives of this compound, have shown promising results in carbon dioxide capture performance, suggesting potential industrial applications for reducing greenhouse gas emissions (Zhao et al., 2011).
Polymerization Processes
Additionally, 2-Amino-2-(3-tetrahydrofuranyl)ethanol and its related compounds find applications in polymer science. For instance, they are investigated as initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine, leading to the synthesis of telechelic and block copolymers. This process demonstrates the compound's utility in creating well-defined polymeric materials with potential applications in biomedical engineering, drug delivery systems, and advanced materials (Bakkali-Hassani et al., 2018).
Safety And Hazards
The safety information for 2-Amino-2-(3-tetrahydrofuranyl)ethanol indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Relevant Papers The search results did not provide any specific peer-reviewed papers related to 2-Amino-2-(3-tetrahydrofuranyl)ethanol .
properties
IUPAC Name |
2-amino-2-(oxolan-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDMZFKZJRAOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-tetrahydrofuranyl)ethanol |
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